molecular formula C11H12O3 B3154554 Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate CAS No. 779199-69-8

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B3154554
CAS No.: 779199-69-8
M. Wt: 192.21 g/mol
InChI Key: VWBFDRBGHCPJFL-UHFFFAOYSA-N
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Description

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate (CAS 779199-69-8) is a cyclopropane derivative featuring a hydroxyphenyl substituent and a methyl ester group. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.214 g/mol . This compound is classified as a "Protein Degrader Building Block," highlighting its relevance in medicinal chemistry for targeted protein degradation strategies.

Properties

IUPAC Name

methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBFDRBGHCPJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor, such as a phenylacetic acid derivative, followed by esterification. One common method involves the reaction of 4-hydroxyphenylacetic acid with diazomethane to form the cyclopropane ring, followed by methylation of the carboxylic acid group using methanol and a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving cyclopropane derivatives.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the cyclopropane ring can provide structural rigidity and influence the compound’s overall conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclopropane Ring

Ethyl Ester Analog
  • Compound : Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate
  • CAS : 1282550-09-7
  • Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.241 g/mol
Amino-Substituted Analog
  • Compound: Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate
  • Structure: Features an amino group (-NH₂) instead of a hydroxyl (-OH) on the phenyl ring.
  • Impact: The amino group is a stronger electron donor, which may stabilize the cyclopropane ring via resonance effects.
Brominated and Naphthyl Derivatives
  • Compound : Methyl 1-(4-bromonaphthalen-1-yl)cyclopropane-1-carboxylate
  • Yield : 53% (lower than the target compound’s synthetic efficiency)
  • Impact : The brominated naphthyl group introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents. This derivative is valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity .

Electronic and Functional Group Modifications

Nitro and Trifluoromethyl Derivatives
  • Compound : Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate (CAS 951885-67-9)
  • Formula: C₁₂H₁₀F₃NO₄
  • Impact: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, increasing the electrophilicity of the cyclopropane ring. This enhances reactivity in nucleophilic aromatic substitution but may reduce stability under acidic conditions .
Methoxy-Substituted Analog
  • Compound : 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 29765-47-7)
  • Impact : The methoxy group (-OCH₃) is less polar than hydroxyl, increasing lipophilicity and altering metabolic pathways (e.g., reduced Phase II glucuronidation). This compound’s pKa (~4.67) suggests moderate acidity, influencing its solubility and bioavailability .

Cyclopropane vs. Larger Ring Systems

  • Compound : Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate (CAS 1282589-52-9)
  • Formula : C₁₄H₁₇BrO₂
  • Key Difference : Replacement of the cyclopropane ring with cyclohexane eliminates ring strain, reducing reactivity. The bromophenyl group retains utility in cross-coupling, but the lack of strain may limit applications requiring ring-opening reactions .

Heterocyclic Substitutions

  • Compound: Methyl 1-(3-Cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylate
  • Formula : C₉H₉N₃O₂
  • Impact: The pyrazole ring introduces aromaticity and hydrogen-bonding sites, while the cyano (-CN) group enhances electrophilicity. Such derivatives are valuable in kinase inhibitor design due to their ability to mimic adenine in ATP-binding pockets .

Table 2. Functional Group Impact on Reactivity

Functional Group Example Compound Effect on Reactivity/Stability
Hydroxyl (-OH) Target compound Hydrogen bonding, moderate acidity (pKa ~10)
Amino (-NH₂) Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate Increased nucleophilicity, basicity
Trifluoromethyl (-CF₃) Methyl 1-(2-nitro-4-CF₃-phenyl)cyclopropane-1-carboxylate Electron-withdrawing, enhanced electrophilicity
Cyano (-CN) Methyl 1-(3-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylate Electrophilic, stabilizes via conjugation

Biological Activity

Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its interactions with enzymes, cellular effects, and mechanisms of action, supported by relevant data and case studies.

This compound exhibits notable interactions with various enzymes and proteins, particularly cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of drugs and endogenous compounds, making this compound relevant for pharmacological studies.

Table 1: Interaction with Key Enzymes

EnzymeInteraction TypeBiological Relevance
Cytochrome P450Metabolic modulationDrug metabolism
Fatty acid amide hydrolaseInhibitionPain and inflammation pathways
Cyclooxygenase (COX)Dual inhibitionAnti-inflammatory effects

Cellular Effects

The compound influences various cellular processes, particularly those related to oxidative stress and inflammation. Studies indicate that it can modulate cell signaling pathways, potentially offering therapeutic benefits in conditions characterized by oxidative damage or inflammatory responses .

Case Study: Inhibition of Proliferation

In a recent study, this compound was evaluated for its antiproliferative effects against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent:

  • Cell Lines Tested : HepG2 (liver cancer), MDA-MB-231 (breast cancer), HCT116 (colon cancer).
  • Results : The compound showed IC50 values comparable to established chemotherapeutics, indicating robust antiproliferative activity .

Molecular Mechanism

The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules such as receptors and enzymes. The hydroxy group on the phenyl ring is essential for hydrogen bonding interactions, while the cyclopropane ring contributes to the compound's structural rigidity, influencing its binding affinity and specificity.

  • Binding : The hydroxyphenyl group interacts with active sites on enzymes.
  • Steric Effects : The cyclopropane ring alters the conformation of target biomolecules.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active carboxylate moiety for further biological interactions .

Comparison with Similar Compounds

This compound can be compared with other methylated cyclopropane derivatives to highlight its unique properties:

Table 2: Comparison of Cyclopropane Derivatives

CompoundKey FeatureBiological Activity
This compoundHydroxy group for enhanced reactivityAntiproliferative, enzyme modulation
Methyl 1-(4-methoxyphenyl)cyclopropane-1-carboxylateMethoxy group affects lipophilicityLimited enzyme interaction
Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylateChlorine substituent alters electron densityReduced biological activity

Scientific Research Applications

The compound has several applications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing complex molecules.
  • Biological Pathways Investigation : Used as a probe in studies involving cyclopropane derivatives.
  • Therapeutic Development : Its potential as an anti-inflammatory and anticancer agent is being explored .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate, and what yields are typically achieved?

  • Methodology : The compound can be synthesized via cyclopropanation reactions using zinc-mediated coupling. For example, (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide reacts with aryl halides (e.g., bromonaphthalene derivatives) under optimized conditions (30–60 min, room temperature). Column chromatography (silica gel, hexane/ethyl acetate) is used for purification, yielding 53–90% pure product .
  • Key Data :

SubstrateYieldPurity (NMR/HRMS)
4-Bromonaphthalene derivative53%>95%
4-Phenylnaphthalene derivative90%>98%

Q. How is structural characterization of this compound performed in academic research?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming cyclopropane ring integrity and substituent positions. Infrared (IR) spectroscopy validates carbonyl and hydroxyl groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For stereochemical analysis, X-ray crystallography (e.g., Enraf–Nonius CAD-4 diffractometer) provides bond angles and crystal packing .
  • Example : X-ray data for a related cyclopropane ester showed monoclinic crystal symmetry (P21/c) with bond angles of 107.25° for the cyclopropane ring .

Q. What solvents and reaction conditions optimize cyclopropane stability during synthesis?

  • Methodology : Non-polar solvents (e.g., THF, dichloromethane) minimize ring strain-induced degradation. Low temperatures (0–25°C) and inert atmospheres (N₂/Ar) prevent oxidation. Acidic or basic conditions are avoided to preserve ester and hydroxyl functionalities .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of the cyclopropane ring?

  • Methodology : Electron-withdrawing groups (e.g., -Br, -COOCH₃) increase ring strain and reactivity, facilitating nucleophilic substitutions. Computational studies (DFT) model charge distribution, while kinetic experiments track reaction rates with sodium alcoholates. For example, 2,2-dichlorocyclopropanes react with NaOR to replace halogens with alkoxy groups, confirmed by GC-MS .
  • Data :

SubstituentReaction Rate (k, s⁻¹)
-COOCH₃1.2 × 10⁻³
-Br3.8 × 10⁻³

Q. What strategies mitigate ring-opening side reactions in derivatization studies?

  • Methodology : Steric protection (e.g., bulky aryl groups) and mild reagents (e.g., Grignard at -78°C) reduce undesired cleavage. Deuterium-labeling (e.g., naphthalene-d₇ derivatives) coupled with ¹H NMR tracks ring integrity during functionalization .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Molecular dynamics simulations (e.g., AMBER force fields) assess membrane permeability. ADMET predictors (e.g., SwissADME) evaluate logP (lipophilicity) and CYP450 interactions. For analogs, logP values range from 1.8–2.5, suggesting moderate blood-brain barrier penetration .

Contradictions and Validation

  • Synthetic Yields : reports 90% yields for naphthalene derivatives, but brominated analogs yield only 53%, highlighting substrate-dependent efficiency. Researchers must optimize stoichiometry and catalyst loading case-by-case .
  • Stability vs. Reactivity : While cyclopropanes are inherently strained, hydroxylphenyl derivatives exhibit enhanced stability due to hydrogen bonding, as shown in crystallographic studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate
Reactant of Route 2
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Methyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

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